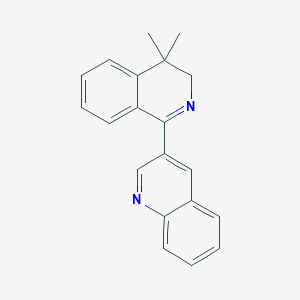

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4,4-Dimethyl-3,4-dihydroisochinolin-1-yl)chinolin ist eine chemische Verbindung, die zur Klasse der Isochinolinderivate gehört. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Merkmale, darunter ein Chinolinring, der mit einer Dihydroisochinolin-Einheit verschmolzen ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

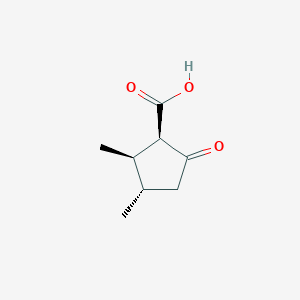

Die Synthese von 3-(4,4-Dimethyl-3,4-dihydroisochinolin-1-yl)chinolin umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die regioselektive Bromierung von Chinoliniumchlorid, gefolgt von einer palladiumkatalysierten Kreuzkupplungsreaktion unter Verwendung von Zinkcyanid, um das entsprechende Nitril zu bilden. Das Dihydroisochinolingerüst wird dann über eine schwefelsäurevermittelte Ritter-Reaktion von 3-Chinolincarbonitril mit 2-Methyl-1-phenylpropan-2-ol, gefolgt von einer Bischler-Napieralski-Cyclisierung, aufgebaut .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der beschriebene Syntheseweg kann für die großtechnische Produktion angepasst werden, indem die Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Durchflussreaktoren, optimiert werden, um die Ausbeute und Effizienz zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(4,4-Dimethyl-3,4-dihydroisochinolin-1-yl)chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolinderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Chinolin- oder Isochinolinringen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter Bedingungen wie Rückfluss oder Mikrowellenbestrahlung eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinolin- und Isochinolinderivate, die unterschiedliche biologische und chemische Eigenschaften aufweisen können.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

3-(4,4-Dimethyl-3,4-dihydroisochinolin-1-yl)chinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Industrie: Es wird bei der Entwicklung neuer Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

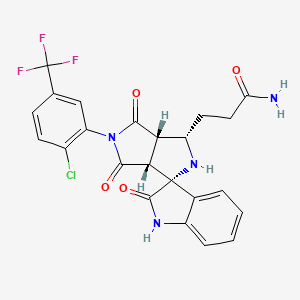

Der Wirkmechanismus von 3-(4,4-Dimethyl-3,4-dihydroisochinolin-1-yl)chinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wurde beispielsweise gezeigt, dass es die fungale Dihydroorotat-Dehydrogenase hemmt, ein Enzym, das für die Pyrimidinbiosynthese in Pilzen von entscheidender Bedeutung ist . Diese Hemmung stört die Fähigkeit der Pilzzelle, DNA und RNA zu synthetisieren, was zu ihrem Tod führt.

Wirkmechanismus

The mechanism of action of 3-(4,4-Dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fungal dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in fungi . This inhibition disrupts the fungal cell’s ability to synthesize DNA and RNA, leading to its death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

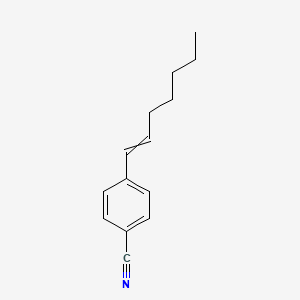

Quinofumelin: Ein Fungizid mit ähnlicher Struktur, das für seine potente Aktivität gegen eine breite Palette von Pilzen bekannt ist.

3,3-Dimethyl-3,4-dihydroisochinolin-1-ylthioaniline: Verbindungen mit ähnlichen Isochinolinstrukturen, die auf ihre analgetische und anthelmintische Aktivität untersucht werden.

Einzigartigkeit

3-(4,4-Dimethyl-3,4-dihydroisochinolin-1-yl)chinolin ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, fungale Enzyme selektiv zu hemmen und gleichzeitig minimale Toxizität für menschliche Zellen zu zeigen, macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen Bereichen.

Eigenschaften

CAS-Nummer |

919786-44-0 |

|---|---|

Molekularformel |

C20H18N2 |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

4,4-dimethyl-1-quinolin-3-yl-3H-isoquinoline |

InChI |

InChI=1S/C20H18N2/c1-20(2)13-22-19(16-8-4-5-9-17(16)20)15-11-14-7-3-6-10-18(14)21-12-15/h3-12H,13H2,1-2H3 |

InChI-Schlüssel |

QUCNDVCOWIYYPX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)

![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)